5-Acetyl-2,4-dichlorobenzene-1-sulfonamide
Overview
Description
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is a compound that has gained significant attention in recent years due to its diverse applications in scientific research and industry . It has a molecular weight of 268.12 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-acetyl-2,4-dichlorobenzenesulfonamide . The InChI code for this compound is 1S/C8H7Cl2NO3S/c1-4(12)5-2-8(15(11,13)14)7(10)3-6(5)9/h2-3H,1H3,(H2,11,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Component of Drugs
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is currently used as a component of drugs such as azulfidine and salazopyrin . These drugs are used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .
Synthesis of Agrochemicals
The dichlorobenzene component of this compound is used as a precursor chemical in the synthesis of agrochemicals . This suggests that the compound could potentially be used in the development of new agrochemicals.
Solvent for Fullerenes
Dichlorobenzene is a preferred solvent for dissolving and working with fullerenes . This suggests that this compound could potentially be used in research involving fullerenes.
Insecticide
Dichlorobenzene is used as an insecticide . This suggests that this compound could potentially be used in the development of new insecticides.
Cleaning Metal Surfaces
Dichlorobenzene is used in softening and removing carbon-based contamination on metal surfaces . This suggests that this compound could potentially be used in industrial cleaning processes.
Drug Discovery and Development
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This suggests that this compound could potentially be used in the fields of drug invention and development.
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit bacterial enzymes like dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase and thus the synthesis of folic acid, sulfonamides can disrupt bacterial dna synthesis, as folic acid is a precursor for the nucleotides used in dna replication .
Result of Action
By inhibiting the synthesis of folic acid, sulfonamides can prevent bacterial growth and reproduction, leading to the death of the bacteria .
properties
IUPAC Name |
5-acetyl-2,4-dichlorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-4(12)5-2-8(15(11,13)14)7(10)3-6(5)9/h2-3H,1H3,(H2,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACDLDIMGQGNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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